N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a phenylprop-1-en-2-yl group and a dimethylphenyl group attached to an imidazo[1,2-a]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylprop-1-en-2-yl Group: This step involves the reaction of the imidazo[1,2-a]pyridine core with a phenylprop-1-en-2-yl halide or similar reagent under conditions that promote nucleophilic substitution.
Attachment of the Dimethylphenyl Group: The final step involves the reaction of the intermediate product with 2,6-dimethylphenylamine under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s action.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine: Lacks the 5-methyl group, which may affect its chemical and biological properties.
N-(2,6-dimethylphenyl)-5-methyl-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-ol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C25H25N3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methyl-2-[(E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H25N3/c1-17-10-8-11-18(2)23(17)27-25-24(19(3)16-21-13-6-5-7-14-21)26-22-15-9-12-20(4)28(22)25/h5-16,27H,1-4H3/b19-16+ |
InChI Key |
CVEJIIPJOXATOK-KNTRCKAVSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC=C3)C)/C(=C/C4=CC=CC=C4)/C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC=C3)C)C(=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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